molecular formula C5H4ClNOS B6235632 1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one CAS No. 1783562-48-0

1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one

Cat. No.: B6235632
CAS No.: 1783562-48-0
M. Wt: 161.61 g/mol
InChI Key: XVEYWRWRSQMDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-1,2-thiazol-5-yl)ethan-1-one is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 4-position and an acetyl group at the 5-position. Thiazole derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The chlorine substituent enhances electrophilicity and lipophilicity, making this compound a valuable intermediate in synthesizing bioactive molecules .

Properties

CAS No.

1783562-48-0

Molecular Formula

C5H4ClNOS

Molecular Weight

161.61 g/mol

IUPAC Name

1-(4-chloro-1,2-thiazol-5-yl)ethanone

InChI

InChI=1S/C5H4ClNOS/c1-3(8)5-4(6)2-7-9-5/h2H,1H3

InChI Key

XVEYWRWRSQMDCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NS1)Cl

Purity

94

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-chlorothiazole with ethanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in a suitable solvent like methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA or proteins can result in cytotoxic effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole Derivatives

The electronic and steric properties of substituents on the thiazole ring significantly influence reactivity and biological activity. Key comparisons include:

1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-one
  • Structure : Methoxy group at the 3-position of the thiazole.
  • Molecular Formula: C₆H₇NO₂S.
  • This compound is less lipophilic, which may affect membrane permeability in biological systems .
2-Chloro-1-(4-methyl-1,2-thiazol-5-yl)ethan-1-one
  • Structure : Methyl group at the 4-position and chlorine at the 2-position.
  • Molecular Formula: C₆H₆ClNOS.
  • Impact : The methyl group stabilizes the thiazole ring through inductive effects, while the chlorine at the 2-position may sterically hinder reactions at the 5-position. This compound is less reactive in substitution reactions compared to the target compound .
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
  • Structure : Methyl at the 4-position and phenyl at the 2-position.
  • Molecular Formula: C₁₂H₁₁NOS.
  • Impact : The bulky phenyl group increases steric hindrance, reducing solubility in polar solvents. Unlike the chloro derivative, the phenyl group enhances π-π stacking interactions, which could improve binding to aromatic protein residues .

Heterocycle Variations

1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one
  • Structure : Imidazole ring with chlorine and ethyl substituents.
  • Molecular Formula : C₇H₈ClN₂O.
  • Impact : The imidazole’s dual nitrogen atoms enable hydrogen bonding, enhancing solubility in aqueous media. However, the absence of sulfur reduces thiazole-specific interactions, such as metal coordination .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Heterocycle Substituent(s) Molecular Formula LogP* Reactivity (Nucleophilic Substitution)
1-(4-Chloro-1,2-thiazol-5-yl)ethan-1-one 1,2-thiazole 4-Cl C₅H₄ClNOS 1.8 High
1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-one 1,2-thiazole 3-OCH₃ C₆H₇NO₂S 0.9 Moderate
2-Chloro-1-(4-methyl-1,2-thiazol-5-yl)ethan-1-one 1,2-thiazole 4-CH₃, 2-Cl C₆H₆ClNOS 1.5 Low
1-(2-Chloro-1-ethylimidazol-5-yl)ethan-1-one Imidazole 1-CH₂CH₃, 2-Cl C₇H₈ClN₂O 1.2 Moderate

*Predicted using fragment-based methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.